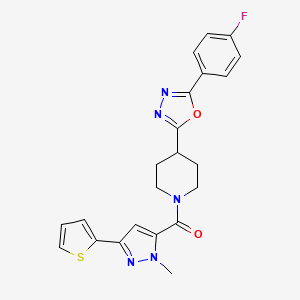![molecular formula C20H16N2O5 B2721456 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 856832-79-6](/img/structure/B2721456.png)
2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methoxypropyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
The InChI code for a related compound, potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide, is 1S/C15H10BF3NO2.K/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22;/h1-8H,9H2;/q-1;+1 .Wissenschaftliche Forschungsanwendungen
AChE Inhibition for Alzheimer's Disease
Dioxoisoindolines, including derivatives similar to the specified chemical, have been identified as potential AChE (acetylcholinesterase) inhibitors, which are crucial in the management of Alzheimer's disease. These compounds exhibit a wide range of biological activities and have shown promising results as competitive inhibitors of AChE, with low acute toxicity compared to currently approved AChE inhibitors. This suggests their potential for further development as therapeutic agents for neurodegenerative diseases (Andrade-Jorge et al., 2018).
Synthesis of Heterocycles
Isoindole-1,3-diones, which are structurally related to the compound , are synthesized through palladium-catalyzed aminocarbonylation reactions. These reactions produce 2-substituted isoindole-1,3-diones, demonstrating the versatility of these compounds in generating a variety of functional groups and tolerating methoxy, alcohol, ketone, and nitro groups. This synthesis route highlights the potential for creating diverse heterocycles for various scientific applications (Worlikar & Larock, 2008).
Tyrosinase Inhibition and Antioxidant Properties
Phthalimide derivatives, similar to the mentioned compound, have been synthesized and evaluated for their antioxidant and antityrosinase properties. These compounds show significant inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis, suggesting potential applications in cosmetic and dermatological research (Then et al., 2018).
Organic Cathode Materials for Li-ion Batteries
Isoindole-4,7-dione derivatives have been studied as candidates for organic cathode materials in lithium-ion batteries. Through computational strategies, certain isoindole-4,7-dione derivatives have been identified as promising for their redox behavior, indicating potential applications in energy storage technologies (Karlsson et al., 2012).
Crystal Structure and Molecular Studies
Research on isoindole-1,3-dione derivatives has also focused on understanding their crystal structure and molecular behavior, which is crucial for drug design and material science applications. Studies have revealed detailed insights into the molecular and crystal structures of these compounds, providing foundational knowledge for future applications in various fields of scientific research (Struga et al., 2007).
Eigenschaften
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)-2-methoxypropyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-27-12(10-21-17(23)13-6-2-3-7-14(13)18(21)24)11-22-19(25)15-8-4-5-9-16(15)20(22)26/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMISCOFLMOZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C(=O)C2=CC=CC=C2C1=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

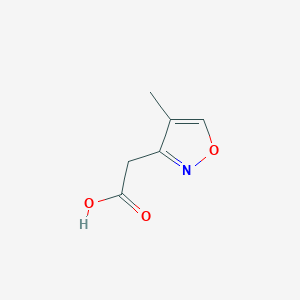

![N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2721376.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2721377.png)

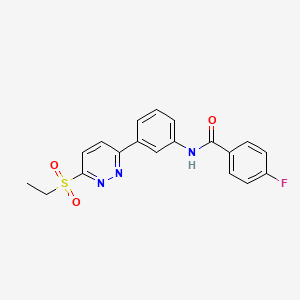
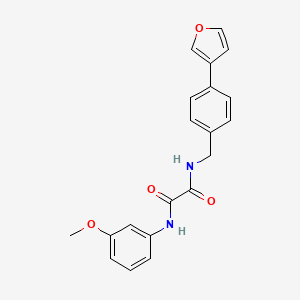

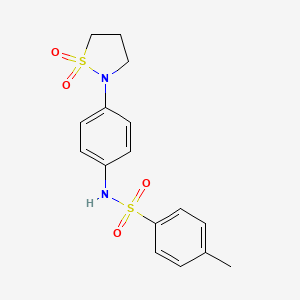
![4-[[2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2721387.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2721389.png)


